An In-depth Technical Guide to 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane, a fluorinated spirocyclic amine of significant interest in modern medicinal chemistry. While experimental data for this specific compound is limited, this document synthesizes information from analogous structures and the broader class of trifluoromethylated amines to offer a detailed understanding of its predicted physicochemical properties, chemical behavior, and appropriate analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated spirocycles in their work.
Introduction: The Strategic Value of Trifluoromethylated Spirocycles in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The trifluoromethyl group, in particular, is a powerful modulator of these properties. When incorporated into a spirocyclic scaffold, which provides a rigid, three-dimensional framework, the resulting molecule can offer improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane combines the benefits of a trifluoromethyl group with the desirable properties of a spirocyclic amine. The 1,4-dioxa-8-azaspiro[4.5]decane core is a versatile scaffold found in numerous biologically active compounds. The addition of a trifluoromethyl group is expected to significantly influence the basicity of the amine and the overall lipophilicity of the molecule, making it a valuable building block for the synthesis of novel therapeutics.
Physicochemical Properties
Direct experimental data for 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not extensively available in the public domain. Therefore, the following properties are a combination of data from chemical databases, predictions based on the parent scaffold (1,4-dioxa-8-azaspiro[4.5]decane), and the known effects of trifluoromethylation on amines.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₈H₁₂F₃NO₂ | PubChem |
| Molecular Weight | 211.18 g/mol | PubChem |
| CAS Number | 2416231-61-1 | NextSDS[3] |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Based on the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, which is a liquid.[4] |
| Melting Point | Not available. | - |
| Boiling Point | Higher than the parent compound's b.p. of 108-110 °C at 35 hPa.[4] | The trifluoromethyl group increases molecular weight and intermolecular forces. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited aqueous solubility. | Spirocycles can exhibit improved solubility over their non-spirocyclic counterparts.[5] However, the trifluoromethyl group can decrease aqueous solubility. |
| pKa (of the conjugate acid) | Predicted to be significantly lower than that of 1,4-dioxa-8-azaspiro[4.5]decane. | The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine.[6] |
| LogP | Predicted to be higher than the parent scaffold. | The trifluoromethyl group generally increases lipophilicity. |
Chemical Properties and Reactivity
The chemical behavior of 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is primarily dictated by the secondary amine and the electron-withdrawing trifluoromethyl group.
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Basicity and Nucleophilicity: The trifluoromethyl group significantly reduces the electron density on the nitrogen atom, making the amine less basic and a weaker nucleophile compared to its non-fluorinated analog. Reactions with electrophiles will likely require more forcing conditions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. The 1,4-dioxa spirocycle (a ketal) is generally stable but can be susceptible to hydrolysis under strong acidic conditions.
-
Synthetic Utility: The secondary amine serves as a key functional handle for further elaboration. It can undergo N-alkylation, N-arylation, acylation, and other common amine transformations to generate a diverse library of derivatives for biological screening.
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocols
The following protocols are generalized for the characterization of a novel trifluoromethylated spirocyclic amine and should be adapted based on the specific properties of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The protons on the carbon bearing the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).[7]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the trifluoromethyl group, and its chemical shift will be indicative of the electronic environment.[8]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of a suitable internal standard if quantitative analysis is required (e.g., tetramethylsilane for ¹H and ¹³C NMR).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition.
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Fragmentation Pattern: The fragmentation of trifluoromethyl-containing heterocycles can be complex. Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF₃) or difluorocarbene (:CF₂).[9]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and key fragment ions.
-
Data Analysis: Compare the observed m/z values with the calculated values for the expected molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the functional groups present in the molecule.
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N-H Stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1000-1400 cm⁻¹.
-
C-O Stretch: Bands associated with the ether linkages of the dioxolane ring will be present.
Step-by-Step Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl) or as a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Safety and Handling
Based on available safety data, 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane should be handled with care.[3]
-
Hazards: It is classified as an irritant to the skin and eyes and may cause respiratory irritation. It is also considered acutely toxic if swallowed, in contact with skin, or if inhaled.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and an electron-withdrawing trifluoromethyl group offers a valuable scaffold for the design of novel therapeutic agents with potentially enhanced pharmacological properties. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers to synthesize, characterize, and ultimately utilize this compound in their drug discovery endeavors.
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